4,5-Dibromo-2-methoxybenzoic acid
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Overview
Description
4,5-Dibromo-2-methoxybenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-2-methoxybenzoic acid typically involves the bromination of 2-methoxybenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced bromination techniques and catalysts can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4,5-Dibromo-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 2,4-Dibromo-5-methoxybenzoic acid
- 4-Bromo-2-methoxybenzoic acid
- 5-Bromo-2-methoxybenzoic acid
Comparison: 4,5-Dibromo-2-methoxybenzoic acid is unique due to the presence of two bromine atoms at specific positions on the benzene ring, which significantly influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a preferred choice in various synthetic processes .
Properties
Molecular Formula |
C8H6Br2O3 |
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Molecular Weight |
309.94 g/mol |
IUPAC Name |
4,5-dibromo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
OQSYTVKJQSRKQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)Br |
Origin of Product |
United States |
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